1-(4-Iodophenyl)propan-1-ol

Chiral Synthesis Enantioselectivity Biocatalysis

Researchers needing a reactive handle for Suzuki, Sonogashira, or Heck couplings cannot substitute bromo or chloro analogs. This aryl iodide offers superior oxidative addition kinetics under milder conditions. - **Key advantage**: Enables C-C bond formation where halogen reactivity dictates yield. - **Stereochemical utility**: Racemate or (S)-enantiomer supports chiral API intermediate synthesis (up to 99% ee via resolution). - **Analytical ready**: XLogP 2.6, exact mass 261.98546 Da for LC-MS method transfer. - **Tiered purity**: 95% for exploratory screens, 98% for sensitive downstream steps.

Molecular Formula C9H11IO
Molecular Weight 262.09 g/mol
CAS No. 90609-48-6
Cat. No. B3166019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)propan-1-ol
CAS90609-48-6
Molecular FormulaC9H11IO
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)I)O
InChIInChI=1S/C9H11IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
InChIKeyWHVOBMQSOGUJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)propan-1-ol: Identity & Chemical Class


1-(4-Iodophenyl)propan-1-ol is an organoiodine compound belonging to the aryl-alkyl alcohol class, with the molecular formula C9H11IO and a molecular weight of 262.09 g/mol [1]. It is characterized by a 4-iodophenyl group and a propan-1-ol side chain, serving as a versatile intermediate in organic synthesis and medicinal chemistry . Commercially, it is available as a racemate with typical purities ranging from 95% to 98% .

1-(4-Iodophenyl)propan-1-ol Substitution Failure


Generic substitution of 1-(4-Iodophenyl)propan-1-ol with simpler phenylpropanols or other halogenated analogs is not feasible due to the unique reactivity of the aryl iodide moiety, which is essential for key carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions such as Suzuki, Sonogashira, and Heck . Furthermore, the compound's chiral center introduces stereochemical complexity, where the (S)-enantiomer is specifically required as a building block for enantiopure pharmaceuticals . The absence of the iodine atom in the 1-phenylpropan-1-ol analog entirely prevents the use of these critical synthetic transformations, making the iodinated compound irreplaceable for specific synthetic routes .

1-(4-Iodophenyl)propan-1-ol Quantitative Evidence


Enantioselective Kinetic Resolution

A direct head-to-head comparison of the target compound's racemate and its enantiopure forms is demonstrated via a lipase-catalyzed kinetic resolution, which provides a route to access both enantiomers of a structurally related 3-chloro derivative . This study shows that the enzymatic process yields (S)-3-chloro-1-(4-iodophenyl)propan-1-ol with an enantiomeric excess of up to 99% and (R)-3-chloro-1-(4-iodophenyl)propan-1-ol with an enantiomeric excess of up to 99%, with isolated yields of 34-42% and 18-24% respectively .

Chiral Synthesis Enantioselectivity Biocatalysis

Computed Physicochemical Profile

The compound's computed physicochemical properties provide a quantitative baseline for analytical method development and formulation considerations [1]. The presence of a heavy iodine atom significantly impacts properties such as the calculated LogP (2.6), topological polar surface area (20.2 Ų), and the exact mass (261.98546 Da), which are critical for reverse-phase chromatography method development and understanding the compound's lipophilicity compared to non-halogenated analogs [1].

Physicochemical Properties Computational Chemistry Analytical Method Development

Commercial Purity Specification Comparison

A cross-study comparison of commercial purity specifications reveals a difference in minimum purity offered by different suppliers for 1-(4-Iodophenyl)propan-1-ol . This variation in stated purity (95% vs. 98%) may impact procurement decisions based on the sensitivity of downstream applications.

Chemical Procurement Purity Specification Supplier Comparison

Aryl Iodide Cross-Coupling Reactivity

As a class-level inference, the presence of an iodine atom on the phenyl ring of 1-(4-Iodophenyl)propan-1-ol confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs . This is due to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition, the rate-determining step in many cross-coupling cycles, enabling milder reaction conditions and higher yields .

Cross-Coupling Synthetic Versatility Palladium Catalysis

1-(4-Iodophenyl)propan-1-ol Application Scenarios


Stereocontrolled API Synthesis

This scenario is directly supported by the enzymatic resolution data in Section 3, which demonstrates a validated route to access both enantiomers of a closely related 3-chloro derivative with high enantiomeric excess (up to 99% ee) . Procuring the racemate or a specific enantiomer of 1-(4-Iodophenyl)propan-1-ol enables the synthesis of chiral pharmaceutical intermediates, where the defined stereochemistry is critical for biological activity . The method provides a quantitative foundation for selecting this compound over non-chiral or differently halogenated alternatives for stereoselective synthetic routes.

Pd-Catalyzed Cross-Coupling Reactions

Based on the class-level reactivity advantage of the aryl iodide moiety described in Section 3, 1-(4-Iodophenyl)propan-1-ol is an ideal substrate for Suzuki, Sonogashira, and Heck cross-coupling reactions . Its higher reactivity compared to bromo or chloro analogs facilitates the efficient construction of carbon-carbon bonds under milder conditions, making it a superior choice for synthesizing diverse chemical libraries and advanced intermediates in medicinal chemistry .

Analytical Method Development

This scenario is informed by the computed physicochemical property data in Section 3, including its XLogP3-AA value of 2.6 and exact mass of 261.98546 Da [1]. These properties provide a quantitative baseline for developing robust analytical methods, such as reversed-phase HPLC or LC-MS, essential for quality control and reaction monitoring. Procuring this compound with known properties allows for direct integration into analytical workflows, reducing method development time.

Defined Purity Procurement

As highlighted by the cross-study comparison of commercial purity specifications in Section 3, this compound is available with minimum purities of 95% and 98% . This scenario is critical for procurement where budget and purity requirements must be balanced. The availability of two defined purity grades allows researchers to select the most cost-effective option for their specific application, whether it be for initial exploratory synthesis (95% purity) or for more sensitive downstream transformations (98% purity).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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